Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate
Overview
Description
Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C9H16BF3KNO4 and its molecular weight is 309.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are involved in osteoarthritis therapy.
Biochemical Pathways
Given its potential use in osteoarthritis therapy , it may be involved in pathways related to inflammation and cartilage degradation.
Result of Action
Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , suggesting that it may have a role in inhibiting these enzymes, thereby reducing cartilage degradation in osteoarthritis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate . .
Properties
IUPAC Name |
potassium;trifluoro-[[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14(5-7(15)17-4)6-10(11,12)13;/h5-6H2,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSGCHJBWPABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(CC(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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